molecular formula C13H20O3 B7879097 3-(2,4-dimethoxyphenyl)pentan-3-ol

3-(2,4-dimethoxyphenyl)pentan-3-ol

Cat. No.: B7879097
M. Wt: 224.30 g/mol
InChI Key: RGVTUMJWPZKDLD-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)pentan-3-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a pentanol chain attached to the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)pentan-3-ol typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include anhydrous solvents like diethyl ether or tetrahydrofuran (THF) and are carried out under an inert atmosphere to prevent moisture from affecting the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)pentan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like boron tribromide (BBr₃) can be used to demethylate the methoxy groups.

Major Products

    Oxidation: 3-(2,4-Dimethoxyphenyl)-3-pentanone.

    Reduction: 3-(2,4-Dimethoxyphenyl)-3-pentane.

    Substitution: 3-(2,4-Dihydroxyphenyl)-3-pentanol.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)pentan-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)pentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the hydroxyl group play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-3-pentanol
  • 3-(2,4-Dimethoxyphenyl)-3-butanol
  • 3-(2,4-Dimethoxyphenyl)-3-hexanol

Uniqueness

3-(2,4-dimethoxyphenyl)pentan-3-ol is unique due to its specific substitution pattern on the phenyl ring and the length of the pentanol chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-5-13(14,6-2)11-8-7-10(15-3)9-12(11)16-4/h7-9,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVTUMJWPZKDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=C(C=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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